molecular formula C24H21N3O4S B264587 1-(4-Isopropoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Isopropoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B264587
M. Wt: 447.5 g/mol
InChI Key: JZDXUCNGAQURGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. The compound is a member of the chromeno[2,3-c]pyrrole family and is known for its unique structure, which makes it a promising candidate for drug discovery.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes or signaling pathways within the body, which can lead to the suppression of inflammation or the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, the compound has been shown to reduce the production of inflammatory cytokines, which can help to alleviate symptoms of inflammation. Additionally, the compound has been shown to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Isopropoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its versatility in lab experiments. The compound can be easily synthesized and modified to suit a range of research needs. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 1-(4-Isopropoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of interest is the development of new drugs based on the compound's unique structure and biological activities. Additionally, future research may focus on further elucidating the compound's mechanism of action and exploring its potential use in treating a range of diseases and conditions. Finally, researchers may work to improve the compound's solubility in water, which could make it more useful in a wider range of experiments.

Synthesis Methods

The synthesis of 1-(4-Isopropoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex process that involves several steps. The most common method for synthesizing this compound is through a reaction between 7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and 5-methyl-1,3,4-thiadiazole-2-amine, followed by the addition of 4-isopropoxyphenylboronic acid and a palladium catalyst.

Scientific Research Applications

1-(4-Isopropoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been the subject of numerous scientific studies due to its potential use in drug development. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O4S/c1-12(2)30-16-8-6-15(7-9-16)20-19-21(28)17-11-13(3)5-10-18(17)31-22(19)23(29)27(20)24-26-25-14(4)32-24/h5-12,20H,1-4H3

InChI Key

JZDXUCNGAQURGN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC=C(C=C5)OC(C)C

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC=C(C=C5)OC(C)C

Origin of Product

United States

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